6-(Azetidin-3-yloxy)quinoline hydrochloride

Monoamine oxidase inhibition Isoform selectivity Neuropharmacology

This 6-substituted quinoline-azetidine HCl offers a unique positional isomer for SAR studies, distinct from 2- and 8-substituted analogs. With weak MAO-A inhibition (IC50 90.4 μM) and negligible MAO-B activity, it is an ideal negative control for MAO-B assays. The HCl salt ensures enhanced aqueous solubility for seamless HTS integration. Its underexplored 6-position vector provides a valuable scaffold for kinase inhibitor and antimicrobial library expansion. Request a quote for isomer-specific reproducibility.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
CAS No. 1864058-10-5
Cat. No. B1382069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-3-yloxy)quinoline hydrochloride
CAS1864058-10-5
Molecular FormulaC12H13ClN2O
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC3=C(C=C2)N=CC=C3.Cl
InChIInChI=1S/C12H12N2O.ClH/c1-2-9-6-10(15-11-7-13-8-11)3-4-12(9)14-5-1;/h1-6,11,13H,7-8H2;1H
InChIKeyJHWZUNVLPWGBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Azetidin-3-yloxy)quinoline hydrochloride (CAS 1864058-10-5): Technical Profile and Core Characteristics for Research Procurement


6-(Azetidin-3-yloxy)quinoline hydrochloride (CAS 1864058-10-5) is a quinoline derivative bearing an azetidin-3-yloxy substituent at the 6-position, supplied as the hydrochloride salt (molecular weight 236.70 g/mol, formula C₁₂H₁₃ClN₂O) [1]. The compound belongs to the class of quinoline-azetidine ether hybrids, a scaffold explored in medicinal chemistry for diverse therapeutic applications [2]. The hydrochloride salt form enhances aqueous solubility relative to the free base, improving its utility in biological assay preparation and pharmaceutical formulation development .

Why In-Class Quinoline Analogs Cannot Substitute for 6-(Azetidin-3-yloxy)quinoline hydrochloride in Research Applications


The biological activity profile of quinoline-azetidine hybrids is exquisitely sensitive to the position of the azetidinyloxy substituent on the quinoline core. Isomeric compounds such as 2-(azetidin-3-yloxy)quinoline and 8-(azetidin-3-yloxy)quinoline exhibit markedly different target engagement and potency profiles . For instance, while 2-substituted analogs demonstrate moderate MAO-B inhibition (IC₅₀ = 17 μM), the 6-substituted isomer shows negligible activity at the same target, underscoring that positional isomerism fundamentally alters pharmacological utility [1]. Interchanging these compounds without empirical validation introduces uncontrolled experimental variables that can compromise assay reproducibility and lead to spurious structure-activity relationship conclusions.

Quantitative Differentiation Evidence: 6-(Azetidin-3-yloxy)quinoline hydrochloride Versus Closest Analogs


MAO-A Isoform Selectivity: 6-Substituted Analog Demonstrates Weak MAO-A Inhibition with Minimal MAO-B Cross-Reactivity

6-(Azetidin-3-yloxy)quinoline exhibits weak inhibitory activity against human recombinant MAO-A with an IC₅₀ of 90.4 μM, while showing no detectable inhibition of MAO-B at comparable concentrations [1]. In contrast, the 2-positional isomer 2-(azetidin-3-yloxy)quinoline demonstrates moderate MAO-B inhibition (IC₅₀ = 17 μM) with negligible MAO-A activity (IC₅₀ > 100 μM) [2]. This divergent isoform selectivity profile—MAO-A preferential for the 6-substituted analog versus MAO-B preferential for the 2-substituted analog—illustrates that the substitution position dictates target engagement rather than the quinoline-azetidine scaffold per se.

Monoamine oxidase inhibition Isoform selectivity Neuropharmacology

Aqueous Solubility Advantage: Hydrochloride Salt Form Improves Assay Compatibility Relative to Free Base Analogs

6-(Azetidin-3-yloxy)quinoline hydrochloride (CAS 1864058-10-5, MW 236.70) is supplied as a pre-formed hydrochloride salt, which confers enhanced aqueous solubility compared to the corresponding free base (CAS 1499914-10-1, MW 200.24) [1]. This salt form is particularly advantageous for in vitro biological assays requiring aqueous buffer compatibility and for initial formulation screening. Analogs such as 8-(azetidin-3-yloxy)quinoline dihydrochloride (CAS 1449117-70-7) and 2-(azetidin-3-yloxy)quinoline (CAS 1340435-27-9, free base) represent alternative salt states and positional isomers that may exhibit different solubility and stability profiles under identical assay conditions [2].

Aqueous solubility Formulation development Salt screening

Antimicrobial Scaffold Validation: Quinoline-Azetidine Ether Motif Demonstrates Broad-Spectrum Activity in Class-Level Studies

Quinoline-analogue azetidine derivatives have been systematically evaluated for antibacterial and antifungal activity in multiple independent studies. A library of quinoline azetidine and thiazolidine derivatives demonstrated MIC values against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (P. aeruginosa, E. coli) bacterial strains [1]. Further studies on quinoline-based azetidinone and thiazolidinone analogues identified lead molecules with MIC values in the mg/mL range against tested microorganisms, comparable to standard drugs [2]. While specific MIC data for 6-(azetidin-3-yloxy)quinoline hydrochloride itself is not reported in primary literature, the scaffold's validated antimicrobial potential positions this compound as a viable starting point for antimicrobial drug discovery campaigns.

Antibacterial screening Antifungal evaluation Antimicrobial resistance

Kinase Inhibitor Scaffold Potential: Quinoline-Azetidine Hybrids as Privileged Structures in Kinase Drug Discovery

The quinoline-azetidine scaffold has been exploited in multiple kinase inhibitor programs. Patents disclose quinoline derivatives as inhibitors of MELK (maternal embryonic leucine zipper kinase) , PI3K (phosphoinositide 3-kinase) [1], and AAK1 (adaptor associated kinase 1) [2]. 2-(3-Alkoxy-1-azetidinyl)quinolines have been optimized as potent and selective PDE10A inhibitors with improved solubility and maintained high PDE10A activity [3]. While direct kinase inhibition data for 6-(azetidin-3-yloxy)quinoline hydrochloride is not reported, the 6-position substitution pattern represents an underexplored vector for kinase SAR expansion relative to more extensively characterized 2- and 8-substituted analogs.

Kinase inhibition Anticancer drug discovery Targeted therapy

Optimized Application Scenarios for 6-(Azetidin-3-yloxy)quinoline hydrochloride Based on Empirical Evidence


MAO-A Probe Development and Isoform Selectivity Studies

The weak MAO-A inhibitory activity (IC₅₀ = 90.4 μM) and lack of MAO-B inhibition make this compound suitable as a negative control for MAO-B assays and a low-potency reference compound for MAO-A assay development [1]. Its divergent isoform selectivity relative to 2-substituted analogs (MAO-B preferential) enables head-to-head SAR studies examining how substitution position influences monoamine oxidase isoform engagement [2].

Aqueous Buffer-Compatible Probe for In Vitro Assays

Supplied as the hydrochloride salt, this compound offers improved aqueous solubility compared to free base analogs, facilitating direct dissolution in standard biological assay buffers without additional formulation steps [3]. This is particularly advantageous for high-throughput screening (HTS) campaigns where compound solubility in aqueous media is critical for assay reliability.

Antimicrobial Lead Optimization Scaffold

The quinoline-azetidine ether motif has demonstrated broad-spectrum antibacterial and antifungal activity in multiple independent studies [4][5]. 6-(Azetidin-3-yloxy)quinoline hydrochloride serves as a core scaffold for synthesizing derivative libraries to explore how 6-position substitution affects antimicrobial potency, spectrum, and resistance profile compared to 2- and 8-substituted isomers.

Kinase Inhibitor SAR Expansion Vector

While 2- and 8-substituted quinoline-azetidines have been extensively patented as kinase inhibitors (MELK, PI3K, AAK1, PDE10A), the 6-position substitution remains comparatively underexplored [6]. This compound enables medicinal chemists to probe a novel SAR vector, potentially identifying kinase selectivity profiles not accessible with more crowded IP space surrounding other positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Azetidin-3-yloxy)quinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.